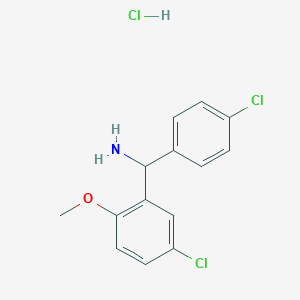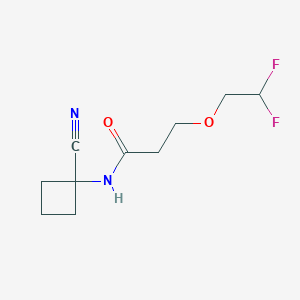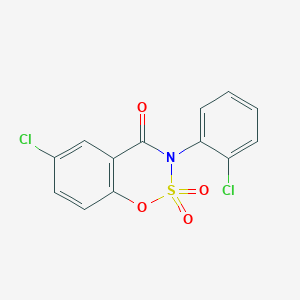
(5-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine hydrochloride” is a chemical compound with potential applications in various fields. It is also known as Enamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H13Cl2NO.ClH/c1-18-13-7-6-11(16)8-12(13)14(17)9-2-4-10(15)5-3-9;/h2-8,14H,17H2,1H3;1H . This indicates that the compound has a molecular weight of 318.63 . Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 318.63 . The compound’s storage temperature is room temperature .Scientific Research Applications
Metabolism Studies
- In vivo Metabolism in Rats: A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites. This research provides insights into the metabolic pathways of substances with similar structural characteristics (Kanamori et al., 2002).
Chemical and Pharmaceutical Research
- Synthesis and Evaluation of Platinum(II) Complexes: Research on the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes, including those with 4-chlorophenyl groups, highlights the potential applications of such complexes in materials science and pharmacology (Lai et al., 1999).
- Studies on Estrogenic Metabolites: The role of hepatic monooxygenases in generating estrogenic metabolites from methoxychlor and its contaminants has been studied. This research is relevant for understanding the biological activity of similar compounds (Bulger et al., 1985).
Neuropharmacology
- Serotonin Function Probe: The compound m-Chlorophenylpiperazine (mCPP) has been extensively used to probe serotonin function. This highlights the relevance of similar compounds in studying neurotransmitter systems (Kahn & Wetzler, 1991).
- Effects on Cognitive Performance: Studies on 5-HT4 receptor agonists, like RS 67333 and RS 67506, which have structural similarities to the compound , indicate potential applications in enhancing cognitive performance (Fontana et al., 1997).
Toxicology and Environmental Fate
- Bioaccumulation and Environmental Fate: Research on polychlorinated hydroxydiphenylethers and their methoxy analogues, which share structural similarities, provides insights into the environmental impact and bioaccumulation potential of such compounds (Koistinen et al., 2007).
Photostability and Photochemical Properties
- Environmental Fate and Behavior: A study on the fate and behavior of benzophenone-8 in aqueous solution, which shares some structural characteristics, offers insights into the photostability and photochemical properties of similar compounds (Santos & Esteves da Silva, 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-chlorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-18-13-7-6-11(16)8-12(13)14(17)9-2-4-10(15)5-3-9;/h2-8,14H,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBWMFBHFJNISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2913942.png)
![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2913944.png)


![ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2913949.png)

![Dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2913951.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913954.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2913957.png)
![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2913958.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2913964.png)